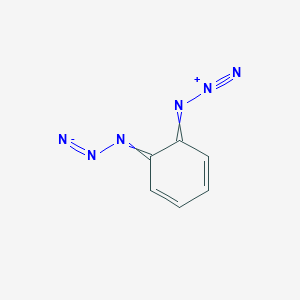
Benzene, diazido-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, diazido- is an organic compound characterized by the presence of two azido groups attached to a benzene ring This compound is part of the broader class of diazo compounds, which are known for their unique electronic structures and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzene, diazido- can be synthesized through several methods. One common approach involves the diazotization of aniline derivatives followed by azidation. This process typically requires the use of nitrous acid to convert the amine group into a diazonium salt, which is then treated with sodium azide to introduce the azido groups .
Industrial Production Methods: While specific industrial production methods for benzene, diazido- are not extensively documented, the general principles of diazotization and azidation are applicable. Industrial synthesis would likely involve large-scale diazotization reactions followed by careful handling of azides due to their potential explosiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, diazido- undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, often leading to the formation of triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide is commonly used.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts are often employed in the Huisgen cycloaddition.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Applications De Recherche Scientifique
Benzene, diazido- has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various nitrogen-containing heterocycles.
Materials Science: Employed in the development of photoaffinity probes for studying molecular interactions.
Medicinal Chemistry: Investigated for its potential in drug discovery, particularly in the design of bioactive molecules.
Mécanisme D'action
The mechanism of action of benzene, diazido- primarily involves the reactivity of its azido groups. These groups can undergo photolysis to generate reactive nitrene intermediates, which can insert into C-H bonds or react with other functional groups. This reactivity is harnessed in photoaffinity labeling, where the compound is used to covalently modify target proteins upon exposure to light .
Comparaison Avec Des Composés Similaires
Diazomethane: Another diazo compound known for its use in organic synthesis.
Ethyl diazoacetate: Used in cyclopropanation reactions.
Diazirines: Compounds with a three-membered ring structure containing two nitrogen atoms.
Uniqueness: Benzene, diazido- is unique due to its dual azido groups, which confer distinct reactivity patterns compared to other diazo compounds. Its ability to form triazoles through cycloaddition reactions and its use in photoaffinity labeling distinguish it from other similar compounds .
Propriétés
Numéro CAS |
114465-00-8 |
|---|---|
Formule moléculaire |
C6H4N6 |
Poids moléculaire |
160.14 g/mol |
Nom IUPAC |
[(6-diazonioiminocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]azanide |
InChI |
InChI=1S/C6H4N6/c7-11-9-5-3-1-2-4-6(5)10-12-8/h1-4H |
Clé InChI |
IKLDJIXGIQCFFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=[N-])C(=N[N+]#N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


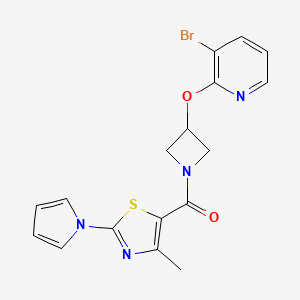
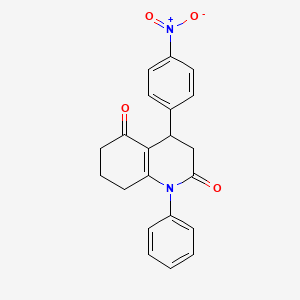
![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)

![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)

![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)
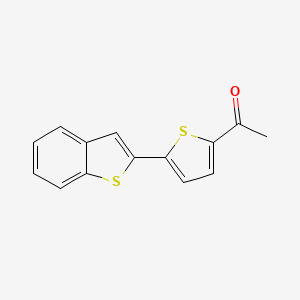

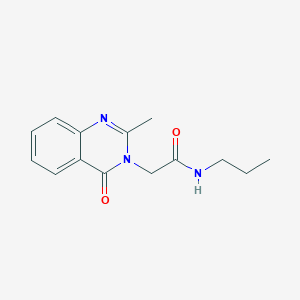
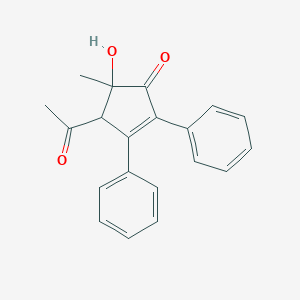

![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)
